molecular formula C13H18O2 B1485883 {3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol CAS No. 2167325-14-4

{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol

Cat. No.: B1485883
CAS No.: 2167325-14-4
M. Wt: 206.28 g/mol
InChI Key: GZRHQHMMZRGYPB-UHFFFAOYSA-N
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Description

{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol is an organic compound characterized by a cyclobutyl ring substituted with a methanol group and a 3-methylbenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanol Group: The methanol group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by a hydroxyl group.

    Attachment of the 3-Methylbenzyl Ether: The final step involves the etherification of the hydroxyl group with 3-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    {3-[(3-Methylbenzyl)oxy]cyclopropyl}methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    {3-[(3-Methylbenzyl)oxy]cyclopentyl}methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.

Uniqueness

{3-[(3-Methylbenzyl)oxy]cyclobutyl}methanol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

[3-[(3-methylphenyl)methoxy]cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-3-2-4-11(5-10)9-15-13-6-12(7-13)8-14/h2-5,12-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRHQHMMZRGYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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